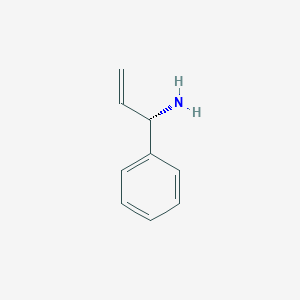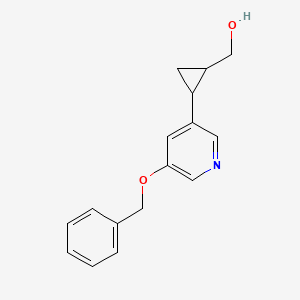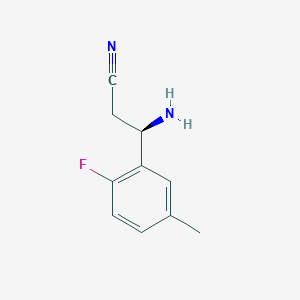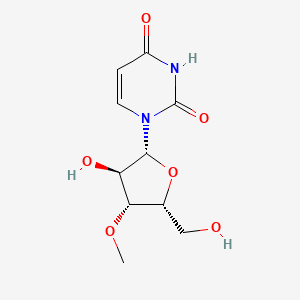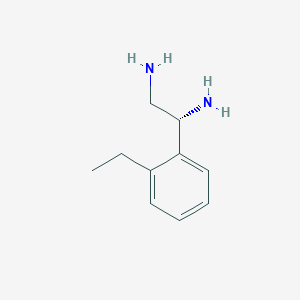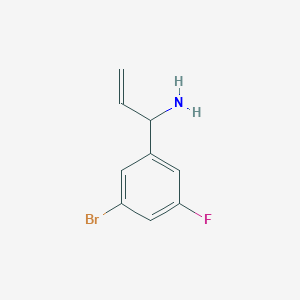
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H9BrFN. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a prop-2-en-1-amine group. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Synthetic Route: The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 3-bromo-5-fluoroaniline attacks the propargyl bromide, resulting in the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo substitution reactions with nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaOH, KOH), acids (e.g., HCl, H2SO4), and solvents (e.g., ethanol, methanol). Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its chemical structure and functional groups. The bromine and fluorine atoms on the phenyl ring play a crucial role in determining its binding affinity and specificity towards target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-5-fluorophenyl)prop-2-en-1-amine can be compared with similar compounds such as:
1-(3-Bromo-4-fluorophenyl)prop-2-en-1-amine: This compound has a similar structure but with the fluorine atom in a different position, leading to variations in its chemical and biological properties.
1-(3-Bromo-5-chlorophenyl)prop-2-en-1-amine: The presence of a chlorine atom instead of fluorine results in different reactivity and applications.
1-(3-Bromo-5-methylphenyl)prop-2-en-1-amine: The methyl group introduces steric effects that influence the compound’s behavior in chemical reactions and biological systems.
Eigenschaften
Molekularformel |
C9H9BrFN |
|---|---|
Molekulargewicht |
230.08 g/mol |
IUPAC-Name |
1-(3-bromo-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2 |
InChI-Schlüssel |
NZYBLMSIHKTFRG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC(=CC(=C1)Br)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




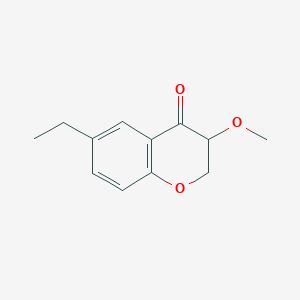
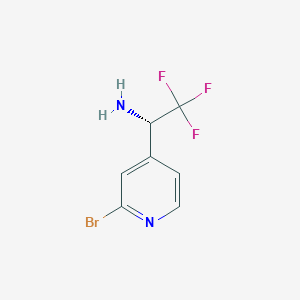
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
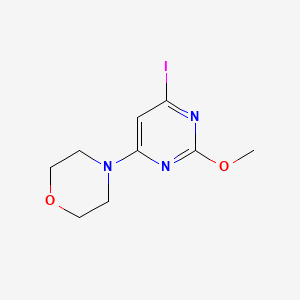
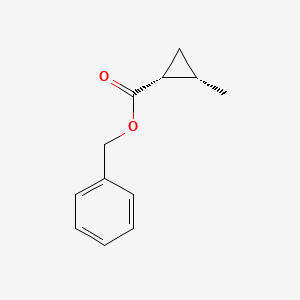
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

